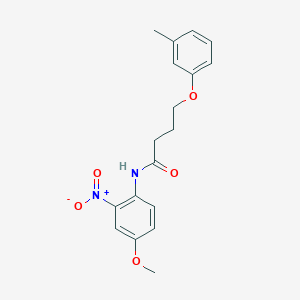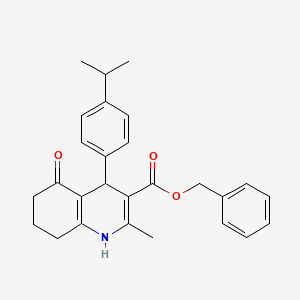![molecular formula C17H21ClN2O3 B5115180 2-[methyl(2-phenylethyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride](/img/structure/B5115180.png)
2-[methyl(2-phenylethyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[methyl(2-phenylethyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride, also known as clenbuterol hydrochloride, is a synthetic compound that belongs to the class of beta-2 adrenergic agonists. It is commonly used as a bronchodilator in the treatment of respiratory disorders such as asthma. In addition to its medical uses, clenbuterol is also widely used in scientific research due to its unique biochemical and physiological effects.
Wirkmechanismus
Clenbuterol hydrochloride exerts its effects through activation of beta-2 adrenergic receptors, which are found in various tissues throughout the body. Activation of these receptors leads to increased cAMP production, which in turn activates protein kinase A and other downstream signaling pathways. The net effect of this signaling cascade is increased lipolysis, thermogenesis, and muscle growth.
Biochemical and Physiological Effects:
Clenbuterol hydrochloride has a number of unique biochemical and physiological effects that make it a valuable research tool. It has been shown to increase metabolic rate and thermogenesis, leading to increased energy expenditure and fat loss. Clenbuterol also has potent anabolic effects, promoting muscle growth and protein synthesis. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
Clenbuterol hydrochloride has several advantages as a research tool. It is a highly specific agonist for beta-2 adrenergic receptors, which allows for precise investigation of the role of these receptors in various physiological processes. Clenbuterol is also relatively easy to administer and has a long half-life, which allows for sustained activation of beta-2 adrenergic receptors. However, 2-[methyl(2-phenylethyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride has several limitations as a research tool. It can be difficult to control for individual differences in response to the drug, and it may have off-target effects that can complicate interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research on 2-[methyl(2-phenylethyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride hydrochloride. One area of interest is the potential therapeutic uses of this compound in the treatment of muscle wasting disorders and obesity. Another area of interest is the role of beta-2 adrenergic receptors in various disease states, such as diabetes and cardiovascular disease. Finally, there is interest in developing more selective and potent beta-2 adrenergic agonists that can be used as research tools and potential therapeutics.
Synthesemethoden
Clenbuterol hydrochloride is synthesized through a series of chemical reactions starting with the precursor compound, 4-amino-3-nitrophenol. The precursor is first protected with a tert-butyl group, and then reacted with 2-phenylethylamine to form the intermediate compound, 2-(tert-butylamino)-1-(3-nitrophenyl)ethanol. This intermediate is then deprotected and reacted with methyl iodide to form the final product, 2-[methyl(2-phenylethyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride.
Wissenschaftliche Forschungsanwendungen
Clenbuterol hydrochloride has been extensively studied in scientific research due to its unique biochemical and physiological effects. It is commonly used as a research tool to investigate the role of beta-2 adrenergic receptors in various physiological processes such as metabolism, thermogenesis, and muscle growth. Clenbuterol has also been shown to have potential therapeutic uses in the treatment of muscle wasting disorders and obesity.
Eigenschaften
IUPAC Name |
2-[methyl(2-phenylethyl)amino]-1-(3-nitrophenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3.ClH/c1-18(11-10-14-6-3-2-4-7-14)13-17(20)15-8-5-9-16(12-15)19(21)22;/h2-9,12,17,20H,10-11,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXPQRPXJMBGGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC(C2=CC(=CC=C2)[N+](=O)[O-])O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B5115100.png)
![1,3-dimethyl-5-(5-nitro-2-furyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5115103.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5115130.png)

![5-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5115142.png)
![4-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-6-methylquinoline](/img/structure/B5115149.png)


![7-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5115184.png)

![{1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}methanol](/img/structure/B5115203.png)
![N,N-diethyl-3-[({[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amino)methyl]-2-pyridinamine](/img/structure/B5115217.png)
